molecular formula C6H2BrFINO2 B13667869 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene

1-Bromo-2-fluoro-5-iodo-3-nitrobenzene

Cat. No.: B13667869
M. Wt: 345.89 g/mol
InChI Key: PRKUCVVGRSYHNV-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-iodo-3-nitrobenzene is a polyhalogenated nitrobenzene derivative with a benzene ring substituted at positions 1 (bromo), 2 (fluoro), 5 (iodo), and 3 (nitro). Its unique substituent arrangement influences electronic distribution, steric effects, and reactivity, distinguishing it from analogues.

Properties

Molecular Formula

C6H2BrFINO2

Molecular Weight

345.89 g/mol

IUPAC Name

1-bromo-2-fluoro-5-iodo-3-nitrobenzene

InChI

InChI=1S/C6H2BrFINO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H

InChI Key

PRKUCVVGRSYHNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)I

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Strategy for Synthesis

The synthesis of 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene typically involves multi-step aromatic substitution reactions, including:

  • Selective halogenation (bromination and iodination)
  • Introduction of the nitro group via nitration
  • Use of diazotization and Sandmeyer-type reactions for halogen substitution
  • Control of regioselectivity through directing effects of substituents

These methods are adapted from closely related compounds such as 1-bromo-3-fluoro-2-iodobenzene and 1-fluoro-2-bromo-iodobenzene, which share similar substitution patterns and synthetic challenges.

Key Preparation Routes

Diazotization and Halogenation Sequence

A prominent approach involves starting from an aminobenzene derivative, followed by diazotization and halogenation steps to introduce bromine and iodine substituents selectively.

  • Starting material: 1-fluoro-2-bromo-3-nitroaniline or 1-fluoro-2-bromo-3-aminobenzene
  • Diazotization: Treatment with sodium nitrite under acidic conditions to form the diazonium salt
  • Halogenation: Reaction with hydrogen iodide or iodate to substitute the diazonium group with iodine
  • This sequence yields 1-fluoro-2-bromo-iodobenzene derivatives, which can be nitrated subsequently if needed

This method is noted for its mild reaction conditions, high safety, cost-effectiveness, and industrial applicability, with good iodine utilization efficiency.

Nitration of Halogenated Precursors

Nitration is typically performed on pre-halogenated aromatic compounds to introduce the nitro group at the desired position.

  • Example: Nitration of 1-bromo-2-fluoro-5-iodobenzene under controlled acidic conditions
  • Reaction conditions: Use of sulfuric acid and potassium nitrate at low temperatures (0–25 °C) under inert atmosphere to avoid side reactions
  • Workup: Quenching in ice water, extraction with organic solvents, and purification by column chromatography

This step is critical to ensure regioselectivity and to prevent over-nitration or decomposition.

Halogen Exchange and Direct Halogenation

Alternative methods involve halogen exchange or direct halogenation of fluorinated or brominated intermediates:

  • Use of lithium halide salts (LiBr, LiI) with N-chloro imides or amides to generate N-bromo or N-iodo reagents in situ, which can then halogenate aromatic substrates under mild conditions
  • This ecofriendly and rapid method avoids handling corrosive bromine or iodine directly and reduces hazardous waste
  • High yields (>90%) and bench-stable reagents improve operational safety and scalability

Representative Experimental Procedure

Step Reagents & Conditions Outcome Yield (%) Notes
Diazotization of 1-fluoro-2-bromo-3-aminobenzene NaNO2, HCl, 0–5 °C Formation of diazonium salt Controlled temperature critical
Iodination Addition of HI or iodate Substitution with iodine High Mild acidic conditions, high iodine utilization
Nitration KNO3, H2SO4, 0–25 °C, inert atmosphere Introduction of nitro group at position 3 or 5 ~54% Column chromatography purification

Detailed Research Findings and Data

Spectroscopic Characterization

  • NMR Data : Proton and fluorine NMR confirm substitution patterns; for example, fluorine shows characteristic multiplets around δ -114 ppm in ^19F NMR for related compounds.
  • Mass Spectrometry : Electron ionization mass spectrometry confirms molecular weight consistent with the target compound.
  • Chromatography : TLC and column chromatography (using petroleum ether or hexane/ethyl acetate mixtures) are used for purification and monitoring reaction progress.

Yield and Purity Considerations

  • Yields for nitration steps are moderate (~54%), reflecting the challenge of regioselective nitration on heavily substituted rings.
  • Halogenation steps via diazotization and Sandmeyer-type reactions typically yield products in the 60–90% range, depending on substrate and conditions.
  • Ecofriendly halogenation methods using N-chloro precursors and halide salts achieve yields >95%, enhancing scalability and reducing hazardous byproducts.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Reaction Conditions Yield Range Advantages References
Diazotization + Iodination 1-fluoro-2-bromo-3-aminobenzene NaNO2, HI or iodate Acidic, 0–5 °C 60–80% Mild, safe, industrially viable
Nitration of Halogenated Benzene 1-bromo-2-fluoro-5-iodobenzene KNO3, H2SO4 0–25 °C, inert atmosphere ~54% Regioselective nitration
In Situ N-Bromo/N-Iodo Imides N-chloro imides + LiBr/LiI Mild oxidants Ambient to 50 °C >95% Ecofriendly, high yield

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-2-fluoro-5-iodo-3-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the synthesis of advanced materials with specific electronic and optical properties.

    Chemical Biology: As a probe to study biological systems and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The compound can also act as a precursor to various functionalized derivatives, which can interact with biological targets and pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 1-bromo-2-fluoro-5-iodo-3-nitrobenzene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Notable Properties
This compound C₆H₂BrFINO₂ ~346 (estimated) Br (1), F (2), I (5), NO₂ (3) High density, iodine's polarizability
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) Lower MW, chlorine substitution
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C₇H₂BrF₃INO₃ 411.90 Br (1), I (2), NO₂ (3), CF₃O (5) Trifluoromethoxy group enhances EWG effects
2-Bromo-1,3-difluoro-5-iodobenzene C₆H₂BrF₂I ~298 (estimated) Br (2), F (1,3), I (5) Lacks nitro group; simpler halogenation
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 Br (1), Cl (3), NO₂ (5) Nitro at position 5 alters reactivity

Key Observations :

  • Molecular Weight : The iodine atom in the target compound significantly increases its molecular weight compared to chlorine- or fluorine-only analogues (e.g., 254.44 g/mol in vs. ~346 g/mol estimated).
  • Substituent Effects : The trifluoromethoxy group in introduces stronger electron-withdrawing effects than the fluoro group in the target compound.
Electrophilic Substitution :
  • The nitro group at position 3 deactivates the ring, directing incoming electrophiles to meta/para positions relative to itself. However, iodine’s size may hinder reactions at adjacent positions.
  • Comparison with : The chlorine in at position 1 is less bulky than iodine, allowing easier substitution at position 4 or 6.
Nitro Group Reduction :
  • The nitro group can be reduced to an amine, a common step in drug synthesis. This reactivity is shared with and , but iodine in the target compound offers additional sites for cross-coupling (e.g., Suzuki-Miyaura).
Halogen Reactivity :
  • Iodine at position 5 is a superior leaving group compared to bromine or chlorine, enabling nucleophilic aromatic substitution. This contrasts with , which lacks a nitro group and thus has lower activation for such reactions.

Research and Industrial Relevance

  • Pharmaceuticals : The iodine in the target compound could serve as a heavy atom in crystallography or a radiolabel in imaging agents, unlike or .
  • Agrochemicals : The combination of fluoro and nitro groups (as in ) is common in herbicides, but iodine’s presence may alter bioactivity.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene, and how can by-product formation be minimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For example, bromine and iodine can be introduced via electrophilic aromatic substitution (EAS) using controlled stoichiometry (e.g., 1.2 equivalents of Br₂ in H₂SO₄ at 0–5°C). Nitration is performed last due to the meta-directing nature of nitro groups. To minimize polyhalogenation by-products, use low temperatures (0–10°C) and slow reagent addition. Purification via column chromatography (hexane/ethyl acetate, 9:1) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions. For instance, 19F^{19}\text{F}-NMR shows a singlet for the fluorine atom at δ -110 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 357.93).
  • IR : The nitro group’s asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) are diagnostic .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with reducing agents (risk of explosive decomposition). Store in amber glass vials at 2–8°C under inert gas (Ar/N₂). Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, I, NO₂) influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Bromo and Iodo Groups : Act as leaving groups in Suzuki-Miyaura couplings. Iodo substituents react faster than bromo due to lower C–X bond dissociation energy.
  • Fluorine : Electron-withdrawing effect deactivates the ring but enhances regioselectivity in EAS.
  • Nitro Group : Strong meta-directing effect stabilizes intermediates via resonance.
    Table 1 : Comparative Reactivity in Pd-Catalyzed Couplings
Leaving GroupReaction Rate (k, s⁻¹)Yield (%)
Br0.1575
I0.4592
Data adapted from studies on analogous trihalobenzene derivatives .

Q. What mechanistic insights explain the compound’s behavior in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : NAS proceeds via a Meisenheimer complex. The nitro group stabilizes the negative charge in the transition state, while fluorine’s inductive effect polarizes the C–F bond. Kinetic studies (e.g., using NaSMe in DMF at 80°C) reveal pseudo-first-order kinetics. Computational DFT analysis (B3LYP/6-31G*) supports a concerted pathway with an activation energy of ~25 kcal/mol .

Q. How can computational modeling predict regioselectivity in further functionalization?

  • Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices (f+f^+) for electrophilic attack. For example:
  • C-4 position : Highest f+f^+ (0.12) due to electron-deficient nitro and halogen effects.
  • C-6 position : Lower f+f^+ (0.08) due to steric hindrance from iodine.
    Molecular electrostatic potential (MEP) maps visualize electron-deficient regions (blue = electrophilic sites) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading. For example:
  • Solvent Effects : DMSO increases yield by 20% vs. THF due to better stabilization of intermediates.
  • Catalyst Optimization : Pd(PPh₃)₄ (2 mol%) outperforms Pd(OAc)₂ in arylations (85% vs. 60% yield).
    Systematic DoE (Design of Experiments) identifies critical factors (e.g., temperature, ligand ratio) .

Data-Driven Research Applications

Q. How can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer :
  • Antimicrobial Agents : Couple with thiazole moieties via Buchwald-Hartwig amination.
  • Anticancer Scaffolds : Introduce sulfonamide groups at the iodine position (IC₅₀ = 1.2 µM in HeLa cells).
    Table 2 : Bioactivity of Derivatives
DerivativeTargetIC₅₀/EC₅₀ (µM)
Sulfonamide analogTopoisomerase II0.8
Thiazole-coupledE. coli (MIC)12.5
Data from structurally similar nitroaromatics .

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